molecular formula C9H17N B13256086 rel-(1R,3S)-3-Cyclopropylcyclohexan-1-amine

rel-(1R,3S)-3-Cyclopropylcyclohexan-1-amine

Cat. No.: B13256086
M. Wt: 139.24 g/mol
InChI Key: HMQZOXXSWCKCAS-DTWKUNHWSA-N
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Description

rel-(1R,3S)-3-Cyclopropylcyclohexan-1-amine (CAS 1356902-75-4) is a chiral, constrained amine building block of significant value in medicinal chemistry and drug discovery. This compound features a cis-fused cyclohexane-cyclopropane ring system that introduces three-dimensional structure and stereochemical definition into molecular architectures. The cyclopropyl group is a widely utilized motif in drug design, as it can impart favorable properties by increasing metabolic stability and introducing steric constraint to modulate a molecule's conformation . The primary amine functionality makes this compound a versatile intermediate for constructing more complex molecules, such as through amide bond formation or reductive amination. Scientifically, the cyclopropylamine group is a key pharmacophore in the design of mechanism-based inhibitors for flavin-dependent enzymes. Specifically, cis-configured cyclopropylamines like this one are known to act as mechanism-based, irreversible inhibitors of monoamine oxidases (MAOs) . These enzymes are important targets in neuroscience and for the treatment of conditions like depression. During the inhibition process, these compounds can cause spectral changes in the enzyme's flavin cofactor, including bleaching at 456 nm, which is consistent with covalent adduct formation and irreversible enzyme inactivation . This mechanism underscores the compound's potential in developing selective neurochemical tools or lead compounds. Furthermore, the distinct stereochemistry of this rel-(1R,3S) isomer is critical for its interaction with biological targets, as different enantiomers can exhibit varying binding affinities and inhibitory potencies . Researchers can leverage this chiral scaffold to explore structure-activity relationships in programs targeting MAO B, where similar cis-cyclopropylamines have demonstrated high potency and selectivity, potentially offering advantages over older inhibitors like tranylcypromine . It is important for researchers to note that while cyclopropyl groups can enhance metabolic stability in some contexts, they can also undergo CYP-mediated bioactivation, leading to reactive intermediates . This product is intended for Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

Molecular Formula

C9H17N

Molecular Weight

139.24 g/mol

IUPAC Name

(1R,3S)-3-cyclopropylcyclohexan-1-amine

InChI

InChI=1S/C9H17N/c10-9-3-1-2-8(6-9)7-4-5-7/h7-9H,1-6,10H2/t8-,9+/m0/s1

InChI Key

HMQZOXXSWCKCAS-DTWKUNHWSA-N

Isomeric SMILES

C1C[C@@H](C[C@@H](C1)N)C2CC2

Canonical SMILES

C1CC(CC(C1)N)C2CC2

Origin of Product

United States

Preparation Methods

Reaction Pathway

The initial step employs an asymmetric cycloaddition between a chiral N-acylhydroxyamine derivative and cyclopentadiene to form a cyclohexane intermediate with high stereoselectivity.

Reaction Scheme:

N-acylhydroxyamine + cyclopentadiene → First intermediate (I)

This step benefits from the use of chiral sources, such as chiral hydroxy acids, which induce stereoselectivity, yielding intermediates with high optical purity (>95%).

Data Table: Asymmetric Cycloaddition Conditions

Parameter Condition Reference
Catalyst Cuprous chloride (1 mol%)
Solvent Tetrahydrofuran (THF)
Temperature 50°C
Pressure 1.0 MPa hydrogen
Yield 45.3%
Optical Purity >99.5%

Notes

The asymmetric cycloaddition is crucial for setting the stereochemistry at the 1R and 3S positions. The use of chiral hydroxy acids as precursors to N-acylhydroxyamines simplifies the synthesis and enhances stereocontrol.

Hydrogenation and Functional Group Transformation

Hydrogenation of Intermediate I

The first intermediate undergoes catalytic hydrogenation, typically using palladium on carbon (Pd/C), under mild conditions (20-50°C, 0.1-1 MPa hydrogen pressure), to yield a saturated cyclohexane derivative with preserved stereochemistry.

Reaction Conditions:

Parameter Condition Reference
Catalyst Pd/C
Temperature 20-50°C
Hydrogen Pressure 0.1-1 MPa
Yield Not explicitly specified

Amido Bond Hydrolysis or Ammonolysis

The subsequent step involves hydrolyzing or ammonolyzing the amido bond to introduce the amino group at the cyclohexane ring, forming the key intermediate (III). This step is performed under mild acidic or basic conditions, ensuring high stereoselectivity and yield.

Final Hydrogenation

The third intermediate, which bears the amino functionality, is further hydrogenated to produce rel-(1R,3S)-3-Cyclopropylcyclohexan-1-amine. This step is optimized with palladium catalysts, maintaining stereochemical integrity.

Salt Formation and Purification

The free amine is often converted into its hydrochloride salt for stability and ease of handling. This is achieved by treatment with hydrochloric acid in suitable solvents, typically ethanol or methanol, under mild conditions.

Data Table: Salt Formation

Parameter Condition Reference
Acid Hydrochloric acid
Solvent Ethanol
Temperature Room temperature
Yield High purity salt

Summary of the Preparation Route

Step Description Key Conditions Yield/Remarks
1 Asymmetric cycloaddition CuCl catalyst, THF, 50°C 45.3%, >99.5% optical purity
2 Hydrogenation of intermediate I Pd/C, 20-50°C, 0.1-1 MPa High stereochemical fidelity
3 Amido bond hydrolysis/ammonolysis Mild acid/base High selectivity
4 Cyclopropanation Diazomethane or Simmons–Smith Regio- and stereoselective
5 Salt formation HCl in ethanol Stable hydrochloride salt

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions to form corresponding ketones or alcohols.

    Reduction: Reduction reactions can convert ketones or aldehydes to amines.

    Substitution: Nucleophilic substitution reactions can introduce various functional groups onto the cyclohexane ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are frequently used.

    Substitution: Reagents like alkyl halides and nucleophiles such as amines or thiols are employed under basic or acidic conditions.

Major Products

The major products formed from these reactions include cyclohexanone derivatives, cyclohexanol derivatives, and substituted cyclohexane compounds.

Scientific Research Applications

Chemistry

rel-(1R,3S)-3-Cyclopropylcyclohexan-1-amine is used as a chiral building block in asymmetric synthesis, aiding in the production of enantiomerically pure compounds.

Biology

In biological research, the compound serves as a ligand in the study of enzyme-substrate interactions and receptor binding studies.

Medicine

The compound’s amine functionality makes it a potential candidate for drug development, particularly in the design of pharmaceuticals targeting specific receptors or enzymes.

Industry

In the industrial sector, this compound is utilized in the synthesis of agrochemicals and specialty chemicals.

Mechanism of Action

The mechanism of action of rel-(1R,3S)-3-Cyclopropylcyclohexan-1-amine involves its interaction with molecular targets such as enzymes and receptors. The compound’s stereochemistry allows for specific binding to active sites, influencing biochemical pathways and modulating biological activity.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Stereochemical Variations

The compound’s key structural analogs differ in substituent groups, ring size, and stereochemistry. Below is a comparative analysis:

Table 1: Structural Comparison of rel-(1R,3S)-3-Cyclopropylcyclohexan-1-amine and Analogs
Compound Name Molecular Formula Molecular Weight (g/mol) Substituent/Modification CAS Number
This compound hydrochloride C₉H₁₈ClN 175.70 Cyclopropyl (C₃H₅) 1356758-01-4
rel-(1R,3S)-3-Methoxycyclohexan-1-amine hydrochloride C₇H₁₆ClNO 177.66 Methoxy (OCH₃) 1067908-67-1
cis,rel-(1R,2S)-2-(Trifluoromethyl)cyclohexan-1-amine C₇H₁₂F₃N 167.17 Trifluoromethyl (CF₃) 921040-75-7
(1S,3R)-rel-3-Fluorocyclopentan-1-amine C₅H₁₀FN 103.14 Fluorine (cyclopentane backbone) 1154870-57-1
trans-rel-(1R,2R)-2-Ethylcyclopropan-1-amine hydrochloride C₅H₁₁N·HCl 121.61 Ethyl (C₂H₅) on cyclopropane 1807938-31-3
Key Observations:

Methoxy (): Increases polarity and hydrogen-bonding capacity, which may improve solubility but reduce membrane permeability . Trifluoromethyl (): Enhances metabolic stability and lipophilicity, a common feature in CNS-targeting pharmaceuticals .

Ring Size :

  • Cyclohexane derivatives (e.g., target compound) offer greater conformational flexibility compared to cyclopentane analogs (e.g., (1S,3R)-rel-3-Fluorocyclopentan-1-amine), which have restricted ring puckering .

Stereochemistry :

  • The "rel-" configuration is critical for chiral recognition. For example, cis,rel-(1R,2S)-2-(Trifluoromethyl)cyclohexan-1-amine () exhibits distinct spatial arrangements compared to trans-rel-(1R,2R)-2-ethylcyclopropan-1-amine (), impacting interactions with enzymes or receptors .

Research Findings and Challenges

  • Steric vs. Electronic Effects : Cyclopropyl groups (target compound) balance steric hindrance and electronic stabilization, whereas trifluoromethyl groups () prioritize electron-withdrawing effects .
  • Synthetic Complexity : Cyclopropane and trifluoromethyl groups often require specialized reagents (e.g., diazomethane for cyclopropanation, CF₃ sources like Togni’s reagent) .
  • Regulatory Considerations : Hexabromocyclododecane stereoisomers () highlight the importance of stereochemical documentation in environmental and safety assessments, a consideration applicable to all chiral amines .

Biological Activity

Rel-(1R,3S)-3-Cyclopropylcyclohexan-1-amine is a compound that has garnered attention for its potential biological activities, particularly in the context of neurological and pain-related disorders. This compound functions primarily as a dual modulator of the metabotropic glutamate receptor 5 (mGluR5) and the serotonin receptor 2A (5-HT2A), which are implicated in various physiological processes including pain perception and mood regulation.

The dual action on mGluR5 and 5-HT2A receptors allows this compound to exert synergistic effects that enhance its therapeutic potential. Specifically, this compound acts as:

  • mGluR5 Modulator : Enhances glutamatergic signaling, which is crucial for synaptic plasticity and cognitive functions.
  • 5-HT2A Antagonist : Inhibits serotonin pathways that can contribute to anxiety and mood disorders.

Therapeutic Implications

Research indicates that this compound may be effective in treating conditions such as:

  • Chronic Pain : The compound has shown analgesic properties without significant side effects even at low doses, making it a candidate for pain management therapies .
  • Anxiety Disorders : By modulating serotonin pathways, it may help alleviate symptoms associated with anxiety and depression .

Case Studies and Research Findings

Several studies have documented the biological activity of this compound:

  • Analgesic Efficacy : A study demonstrated that administration of this compound resulted in a significant reduction in pain responses in animal models. The analgesic effect was attributed to its dual receptor modulation, which allowed for a more effective pain management strategy compared to traditional analgesics .
  • Neuropharmacological Effects : Research published in pharmacological journals highlighted the compound's ability to improve cognitive functions in models of neurodegeneration. It was observed that the modulation of mGluR5 could enhance synaptic transmission and plasticity .
  • Safety Profile : Toxicological assessments indicated a favorable safety profile for this compound, with minimal adverse effects reported even at higher dosages compared to conventional treatments .

Data Table of Biological Activities

Activity Type Description Reference
Analgesic EffectSignificant reduction in pain response
Cognitive EnhancementImproved synaptic plasticity and cognitive function
Safety ProfileMinimal side effects even at high doses
Dual ModulationSynergistic action on mGluR5 and 5-HT2A receptors

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